Methidathion

Description

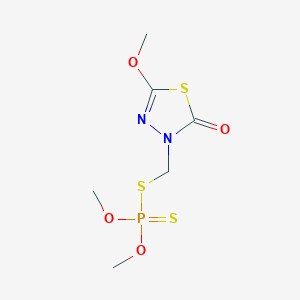

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(dimethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O4PS3/c1-10-5-7-8(6(9)16-5)4-15-13(14,11-2)12-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBQXILRKZHVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C(=O)S1)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N2O4PS3 | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020819 | |

| Record name | Methidathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methidathion appears as colorless crystals. This material is used as a non-systemic insecticide. (EPA, 1998), Colorless solid; [ICSC] Colorless to white solid; Formulated as wettable powder in water soluble bags and emulsifiable concentrate; [Reference #1] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS CRYSTALS., Colorless crystals. | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methidathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

100 °C | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility (all in g/L at 20 °C): ethanol (150); acetone (670); toluene (720); hexane (11); n-octanol (14), Soluble in benzene, methanol and xylene at >60 g/100 mL at 25 °C. Moderately soluble in chloroform and dichloromethane., In water, 187 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.0187 | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.495 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.51 g/cu cm (20 °C), 1.5 g/cm³, 1.495 | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1e-06 mmHg at 68 °F (EPA, 1998), 0.00000337 [mmHg], 3.37X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 1x10-6 mmHg | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methidathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless crystals, Crystals from methanol, Colorless-to-white crystalline solid | |

CAS No. |

950-37-8 | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methidathion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methidathion [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methidathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methidathion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIDATHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P145U7KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

102 to 104 °F (EPA, 1998), 39 °C, 102-104 °F | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Methidathion chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methidathion is an organophosphate insecticide and acaricide known for its efficacy against a broad spectrum of pests. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, toxicological profile, and mechanism of action. Detailed experimental protocols for its analysis and a summary of its metabolic pathways are also presented. This guide is intended to serve as a comprehensive resource for professionals in research, environmental science, and drug development.

Chemical Identity and Properties

This compound, scientifically known as S-[(5-Methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorodithioate, is a non-systemic insecticide with contact and stomach action.[1] Its fundamental chemical and physical properties are summarized below.

Chemical Structure

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate and behavior, as well as for developing analytical methods.

| Property | Value | Reference(s) |

| IUPAC Name | S-[(5-Methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorodithioate | [1] |

| CAS Number | 950-37-8 | [1] |

| Molecular Formula | C₆H₁₁N₂O₄PS₃ | [1][2][3] |

| Molecular Weight | 302.33 g/mol | [1][2][3] |

| Appearance | Colorless crystalline solid | [4][5] |

| Melting Point | 39-40 °C | [5][6] |

| Boiling Point | 347.7 ± 52.0 °C (Predicted) | [6] |

| Density | 1.51 g/cm³ at 20 °C | [6] |

| Vapor Pressure | 1.87 x 10⁻⁴ Pa at 20 °C | [6] |

| Water Solubility | 240 mg/L at 20 °C | [4] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, xylene, and chloroform. | [4] |

| pKa (Predicted) | -4.17 ± 0.40 |

Toxicological Profile

This compound is classified as a highly toxic compound.[4] Its toxicity varies across different species and routes of exposure.

| Test Organism | Route | LD50/LC50 | Reference(s) |

| Rat (male, female) | Oral | 31, 32 mg/kg | [5] |

| Mouse | Oral | 18-25 mg/kg | [1] |

| Guinea Pig | Oral | 25 mg/kg | [1] |

| Rabbit | Oral | 80 mg/kg | [1] |

| Dog | Oral | 200 mg/kg | [1] |

| Rat | Dermal | 85-94 mg/kg | [1] |

| Rat | Inhalation (4h) | 3.6 mg/L | [1] |

| Mallard Duck | Oral | 23-33 mg/kg | [1] |

| Canadian Goose | Oral | 8.41 mg/kg | [1] |

| Rainbow Trout | Aquatic (96h) | 10-14 µg/L | [1] |

| Bluegill Sunfish | Aquatic (96h) | 2-9 µg/L | [1] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[7] AChE is critical for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh).

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Inhibition of AChE by this compound leads to the accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, causing hyperactivity of the nervous system, which can lead to paralysis and death in insects.[7]

Experimental Protocols

The analysis of this compound residues in various matrices is typically performed using chromatographic techniques. Below are representative protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) for Soil Samples

This protocol is a general guideline for the extraction and analysis of this compound from soil.

Caption: Workflow for GC-MS Analysis of this compound in Soil.

High-Performance Liquid Chromatography (HPLC) for Water Samples

This protocol provides a general framework for the analysis of this compound in water samples.

Caption: Workflow for HPLC Analysis of this compound in Water.

Metabolic Pathways

The metabolism of this compound in mammals and insects involves several biotransformation reactions, primarily oxidation, hydrolysis, and conjugation, leading to more polar and readily excretable metabolites.

Caption: Proposed Metabolic Pathway of this compound.

The initial metabolic step often involves oxidative desulfuration by cytochrome P450 enzymes, converting the P=S bond to a P=O bond, forming the more potent acetylcholinesterase inhibitor, methidaoxon.[8] Subsequent hydrolysis by esterases cleaves the molecule into less toxic, more water-soluble fragments, which can then be conjugated and excreted.[8]

Conclusion

This compound is a potent organophosphate insecticide with a well-defined mechanism of action. Its physicochemical properties and toxicological profile necessitate careful handling and monitoring. The analytical methods outlined provide a basis for the detection and quantification of its residues in environmental samples. A thorough understanding of its metabolic fate is essential for assessing its environmental impact and potential for bioaccumulation. This technical guide serves as a foundational resource for professionals engaged in the study and management of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. hpst.cz [hpst.cz]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C6H11N2O4PS3 | CID 13709 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathway and Potential Impurities of Methidathion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the organophosphate insecticide Methidathion. It details the synthetic pathways for its key precursors, the final condensation reaction, and an analysis of potential process-related impurities. This document is intended for an audience with a strong background in organic chemistry and analytical techniques, offering detailed experimental insights and data to support research and development in agrochemicals.

Introduction

This compound, chemically known as S-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorodithioate, is a non-systemic insecticide and acaricide.[1] Due to its efficacy, it has been used in agriculture to control a variety of pests.[2] However, its use is restricted or banned in many regions due to safety concerns.[2] The synthesis of technical-grade this compound can result in the formation of various impurities that may have toxicological significance.[3][4] Understanding the synthesis pathway is crucial for controlling the impurity profile and ensuring the quality and safety of the final product.

Core Synthesis Pathway

The industrial synthesis of this compound is a multi-step process that involves the preparation of two key intermediates followed by their condensation. The primary precursors are O,O-dimethyl phosphorodithioic acid and 3-chloromethyl-5-methoxy-1,3,4-thiadiazol-2-one.[2]

Caption: Overview of the multi-step synthesis of this compound.

Synthesis of O,O-dimethyl phosphorodithioic acid (Precursor 1)

The first key intermediate, O,O-dimethyl phosphorodithioic acid, is typically prepared by the reaction of phosphorus pentasulfide (P₂S₅) with methanol.[5]

Caption: Synthesis of O,O-dimethyl phosphorodithioic acid.

Experimental Protocol:

-

Reaction: Phosphorus pentasulfide is reacted with methanol in an inert solvent such as toluene. The reaction is exothermic and the temperature is typically maintained between 60-75 °C.[1]

-

Purification: The resulting O,O-dimethyl phosphorodithioic acid can be used directly in the next step or purified by distillation under reduced pressure.

Synthesis of 3-chloromethyl-5-methoxy-1,3,4-thiadiazol-2-one (Precursor 2)

This precursor is synthesized in a two-step process starting from thiosemicarbazide.

Step 1: Synthesis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

The synthesis involves the cyclization of a thiosemicarbazide derivative. One common method involves reacting thiosemicarbazide with a suitable C1 source, followed by methylation.[6][7]

Caption: Synthesis of the heterocyclic core.

Experimental Protocol:

-

Cyclization: Thiosemicarbazide is reacted with a cyclizing agent like phosgene or a derivative to form the 1,3,4-thiadiazole (B1197879) ring.

-

Methylation: The resulting intermediate is then methylated using a methylating agent such as dimethyl sulfate (B86663) to introduce the methoxy (B1213986) group.

Step 2: Chloromethylation of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

The heterocyclic core is then chloromethylated to introduce the reactive chloromethyl group. This is typically achieved using formaldehyde (B43269) and a chlorinating agent like thionyl chloride.

Caption: Chloromethylation of the heterocyclic core.

Experimental Protocol:

-

Reaction: 5-methoxy-1,3,4-thiadiazol-2(3H)-one is reacted with formaldehyde and thionyl chloride in an appropriate solvent. The reaction is typically carried out at a controlled temperature to prevent side reactions.

-

Purification: The product, 3-chloromethyl-5-methoxy-1,3,4-thiadiazol-2-one, is isolated and purified, often by recrystallization.

Final Condensation to this compound

The final step in the synthesis is the condensation of O,O-dimethyl phosphorodithioic acid with 3-chloromethyl-5-methoxy-1,3,4-thiadiazol-2-one.[2]

References

- 1. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. US3403201A - Method for the preparation of o, o-dimethyl-s-(1, 2-dicarbethoxyethyl)dithiophosphate - Google Patents [patents.google.com]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. researchgate.net [researchgate.net]

Methidathion's Mechanism of Action on Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methidathion, an organophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth analysis of the molecular mechanism by which this compound incapacitates AChE. The process involves a crucial bioactivation step, converting the parent compound into a more potent inhibitor, followed by the irreversible phosphorylation of the enzyme's active site. This guide details the kinetic parameters of this interaction, outlines the standard experimental protocol for its assessment, and provides visual representations of the key pathways involved.

Core Mechanism of Action: From Prodrug to Potent Inhibitor

This compound in its original form is a phosphorodithioate, which is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is primarily attributed to its metabolic transformation into a highly reactive oxygen analog, a process known as bioactivation.

Metabolic Activation: The Role of Cytochrome P450

The initial and rate-limiting step in this compound's mechanism of action is its oxidative desulfuration, a reaction catalyzed by cytochrome P450 (CYP) enzymes, predominantly in the liver of vertebrates and in the gut and fat bodies of insects. This metabolic process replaces the sulfur atom doubly bonded to the phosphorus atom with an oxygen atom, converting this compound into its active metabolite, methaoxon. Methaoxon is a significantly more potent inhibitor of acetylcholinesterase.

Figure 1: Metabolic activation and inhibition pathway of this compound.

Irreversible Inhibition of Acetylcholinesterase

Methaoxon, the activated metabolite of this compound, is a potent organophosphate inhibitor of acetylcholinesterase. The inhibition process is characterized by the phosphorylation of a highly reactive serine hydroxyl group within the active site of the AChE enzyme. This covalent modification is essentially irreversible under physiological conditions.

The active site of AChE contains a catalytic triad (B1167595) of amino acids: serine, histidine, and glutamate. The hydroxyl group of the serine residue is crucial for the hydrolysis of the neurotransmitter acetylcholine. Methaoxon binds to this active site, and the phosphorus atom of the organophosphate is subjected to nucleophilic attack by the serine hydroxyl group. This results in the formation of a stable, covalently bonded phosphoryl-AChE complex.

The phosphorylation of the active site serine renders the enzyme incapable of hydrolyzing acetylcholine. Consequently, acetylcholine accumulates in the synaptic cleft, leading to the continuous stimulation of cholinergic receptors. This overstimulation of the nervous system is the underlying cause of the toxic effects observed in organisms exposed to this compound.

Quantitative Data on Acetylcholinesterase Inhibition

The potency of an acetylcholinesterase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its bimolecular rate constant (ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The bimolecular rate constant (ki) provides a measure of the rate at which the inhibitor inactivates the enzyme.

| Compound | Organism/Enzyme Source | IC50 | Bimolecular Rate Constant (ki) (M⁻¹min⁻¹) | Reference |

| Malathion (B1675926) | Bovine Erythrocyte AChE | 3.2 x 10⁻⁵ M | 1.3 x 10⁻⁴ | [1] |

| Malaoxon | Bovine Erythrocyte AChE | Not specified | Not specified | [1] |

| Parathion (B1678463) | Human Recombinant AChE | > 1 x 10⁻⁴ M | ~1.8 x 10¹ | Not specified |

| Paraoxon | Human Recombinant AChE | ~1 x 10⁻⁷ M | ~1.2 x 10⁷ | Not specified |

| Methyl Parathion | Fish (Prochilodus lineatus) Brain AChE | 123 nM (for methyl-paraoxon) | 187 | [2] |

| Methyl Parathion | Fish (Percophis brasiliensis) Brain AChE | 3340 nM (for methyl-paraoxon) | 6.9 | [2] |

Note: The data presented for malathion and parathion and their respective oxon forms illustrate the general principle of increased potency after bioactivation, which is also applicable to this compound and methaoxon. The IC50 and ki values can vary significantly depending on the species, the specific isoform of the enzyme, and the experimental conditions.

Experimental Protocol: Determination of Acetylcholinesterase Inhibition (Ellman Assay)

The most widely used method for determining acetylcholinesterase activity and its inhibition is the spectrophotometric assay developed by Ellman and colleagues. This assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials and Reagents

-

Phosphate (B84403) Buffer: 0.1 M, pH 8.0

-

Acetylcholinesterase (AChE) solution: Purified or from a biological sample (e.g., erythrocyte ghosts, brain homogenate)

-

Acetylthiocholine iodide (ATCI): Substrate solution (e.g., 10 mM)

-

DTNB (Ellman's Reagent): 10 mM in phosphate buffer

-

Inhibitor Solution: this compound or methaoxon dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) at various concentrations.

-

Microplate reader or spectrophotometer capable of reading absorbance at 412 nm.

-

96-well microplates or cuvettes.

Assay Procedure

-

Preparation of Reagents: Prepare all solutions in 0.1 M phosphate buffer (pH 8.0) on the day of the experiment.

-

Enzyme and Inhibitor Incubation:

-

In the wells of a microplate, add a specific volume of the AChE solution.

-

Add varying concentrations of the inhibitor (this compound or methaoxon) to the wells. Include a control well with the solvent used for the inhibitor.

-

Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the inhibition reaction to occur.

-

-

Initiation of the Enzymatic Reaction:

-

To each well, add the DTNB solution.

-

Initiate the reaction by adding the ATCI substrate solution.

-

-

Measurement of Absorbance:

-

Immediately after adding the substrate, start monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. Record readings at regular intervals (e.g., every minute for 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time) for each inhibitor concentration.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is determined from the resulting dose-response curve as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

The bimolecular rate constant (ki) can be determined by measuring the rate of inactivation of the enzyme at different inhibitor concentrations and plotting the observed rate constant (kobs) against the inhibitor concentration.

-

Figure 2: Experimental workflow for the Ellman assay.

Conclusion

The mechanism of action of this compound on acetylcholinesterase is a multi-step process initiated by metabolic bioactivation to the highly potent oxygen analog, methaoxon. This active metabolite subsequently causes irreversible inhibition of the enzyme through phosphorylation of the active site serine residue. This leads to an accumulation of acetylcholine and results in neurotoxicity. The quantitative assessment of this inhibition, typically through the Ellman assay, is crucial for understanding the toxicological profile of this compound and for the development of potential antidotes and safer alternatives. The significant increase in inhibitory potency following bioactivation underscores the importance of considering metabolic processes in the evaluation of organophosphate toxicity.

References

Cholinesterase Inhibition by Methidathion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinetics of cholinesterase inhibition by the organophosphate insecticide, methidathion. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the molecular interactions, experimental methodologies, and kinetic parameters associated with this process.

Introduction: The Mechanism of Cholinesterase Inhibition by this compound

This compound is an organothiophosphate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), a process essential for terminating nerve impulses. Inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, which can cause a range of adverse effects from excessive salivation and muscle spasms to paralysis and death.[1]

As an organophosphate, this compound acts as an irreversible inhibitor of cholinesterase. The mechanism of inhibition is a two-step process. Initially, this compound reversibly binds to the active site of the enzyme, forming a Michaelis-like complex. This is followed by the phosphorylation of a serine residue within the active site, leading to a stable, inactive enzyme-inhibitor complex. This covalent modification effectively renders the enzyme non-functional.

Kinetics of Irreversible Inhibition

The kinetics of irreversible inhibition by organophosphates like this compound are described by a set of kinetic constants that quantify the interaction between the inhibitor and the enzyme. These include:

-

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

-

k_i (Bimolecular Rate Constant): This constant reflects the overall rate of enzyme inactivation and is a crucial parameter for assessing the potency of an irreversible inhibitor.

-

K_d (Dissociation Constant): This constant characterizes the affinity of the inhibitor for the enzyme in the initial reversible binding step. A lower K_d value indicates a higher affinity.

-

k_p (Phosphorylation Rate Constant): This constant represents the rate of the irreversible phosphorylation step.

Data Presentation: Comparative Kinetic Data of Organophosphate Inhibitors

The following table summarizes the kinetic constants for the inhibition of acetylcholinesterase by various organophosphates. It is important to note that these values can vary depending on the source of the enzyme (e.g., species, tissue) and the experimental conditions.

| Organophosphate | Enzyme Source | IC50 (µM) | k_i (M⁻¹min⁻¹) | Reference Compound(s) |

| Paraoxon-ethyl | Human Erythrocyte AChE | Not Reported | 1.2 x 10⁷ | Not Applicable |

| Chlorpyrifos-oxon | Human Erythrocyte AChE | Not Reported | 3.8 x 10⁷ | Not Applicable |

| Diazinon-oxon | Human Erythrocyte AChE | Not Reported | 1.1 x 10⁶ | Not Applicable |

| Malaoxon | Human Erythrocyte AChE | Not Reported | 4.1 x 10⁵ | Not Applicable |

Note: Specific kinetic data for this compound was not available in the reviewed literature. The data presented above for other organophosphates is for comparative and illustrative purposes.

Experimental Protocols: Cholinesterase Inhibition Assay

The most widely used method for determining cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman. This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine (B1204863), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.

Principle of the Ellman Method

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) to produce thiocholine and acetate. The liberated thiocholine then reacts with DTNB (Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow anion. The rate of TNB production is directly proportional to the acetylcholinesterase activity. In the presence of an inhibitor like this compound, the rate of this reaction is reduced.

Detailed Experimental Protocol

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

This compound stock solution (dissolved in a suitable organic solvent like ethanol (B145695) or DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a working solution of AChE in phosphate buffer.

-

Prepare serial dilutions of the this compound stock solution in the appropriate solvent to achieve a range of desired concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

AChE solution

-

This compound solution at various concentrations (or solvent control)

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time to allow the inhibitor to interact with the enzyme.

-

-

Initiation of the Enzymatic Reaction:

-

To each well, add the substrate solution (ATCI) and the DTNB solution to initiate the reaction.

-

-

Measurement:

-

Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The readings should be taken at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of this compound.

-

Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

For determining the bimolecular rate constant (k_i), a more detailed kinetic analysis involving different pre-incubation times and inhibitor concentrations is required, often using specialized software for data fitting.

-

Visualizations

Signaling Pathway of Cholinergic Neurotransmission and Inhibition

The following diagram illustrates the normal process of cholinergic neurotransmission and how it is disrupted by an acetylcholinesterase inhibitor like this compound.

Caption: Cholinergic neurotransmission and its inhibition by this compound.

Experimental Workflow for Cholinesterase Inhibition Assay

This diagram outlines the key steps involved in a typical in vitro cholinesterase inhibition assay.

Caption: Workflow for a cholinesterase inhibition assay.

Logical Relationship of Irreversible Inhibition Kinetics

This diagram illustrates the two-step kinetic model of irreversible enzyme inhibition by an organophosphate.

Caption: Kinetic model of irreversible cholinesterase inhibition.

Conclusion

This compound is a potent irreversible inhibitor of acetylcholinesterase, a mechanism that underlies its insecticidal activity and mammalian toxicity. While the qualitative aspects of this inhibition are well-documented, a comprehensive understanding of its kinetics requires specific quantitative data, such as IC50 and bimolecular rate constants, which appear to be limited in publicly accessible literature. The standard for investigating these parameters is the Ellman method, a robust and adaptable spectrophotometric assay. Further research to determine the specific kinetic constants for this compound would be invaluable for a more precise risk assessment and the development of potential antidotes.

References

Methidathion Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methidathion is a non-systemic organophosphate insecticide and acaricide previously used to control a variety of insects and mites on crops. Due to its potential environmental and health impacts, understanding its degradation pathways in soil and water is crucial for assessing its environmental fate and developing remediation strategies. This technical guide provides an in-depth overview of the abiotic and biotic degradation of this compound, detailing its degradation products, influencing factors, and the experimental methodologies used for its study.

Core Degradation Pathways

This compound degradation in the environment proceeds through a combination of abiotic and biotic processes. The primary mechanisms include chemical hydrolysis, photolysis, and microbial degradation. These pathways lead to the formation of several intermediate metabolites, ultimately resulting in less toxic compounds and, in some cases, complete mineralization to carbon dioxide.

Abiotic Degradation

Hydrolysis: The stability of this compound is highly dependent on pH. It is relatively stable in neutral and slightly acidic conditions but degrades rapidly in alkaline environments.[1][2] Under alkaline conditions, hydrolysis of the P-S bond is a key degradation step.

Photolysis: In the presence of sunlight, this compound can undergo photodegradation. Photolysis of thin films of this compound has been shown to yield O,O,S-trimethyl phosphorothioate, O,S,S-trimethyl phosphorodithioate (B1214789), and O,O,S-trimethyl phosphorodithioate as major degradation products.[2]

Biotic Degradation

Microorganisms play a primary role in the degradation of this compound in soil.[1][3] Soil microbes can utilize this compound as a source of carbon and phosphorus, breaking it down through enzymatic reactions. The primary biotic degradation pathway involves the cleavage of the P-S bond, followed by further transformation of the heterocyclic ring and the phosphate (B84403) moiety. A key metabolite in this process is the oxygen analog of this compound, known as this compound oxon (GS 13007), which is a more potent cholinesterase inhibitor.[1] Further degradation can lead to the formation of desmethyl this compound, dimethyl phosphate, and dimethyl phosphorothioate.[1] Ultimately, the heterocyclic ring can be cleaved, leading to the formation of CO2.[1]

Quantitative Degradation Data

The persistence of this compound in the environment is quantified by its half-life (t½), which is the time required for 50% of the initial concentration to degrade. The half-life is influenced by various environmental factors.

| Environment | Condition | Half-life (t½) | Reference |

| Soil | Field | 5 - 23 days | [1] |

| Sandy Loam | < 14 days | [3] | |

| Silt Loam | < 14 days | [3] | |

| Clay Loam | < 14 days | [3] | |

| Organic Soil | < 14 days | [3] | |

| Water | Neutral/Slightly Acidic | Relatively stable | [1][2] |

| Alkaline (pH 13, 25°C) | 30 minutes (50% loss) | [2] | |

| Estuarine Water (pH 7.8) | 6.5 - 9.9 days | [2] | |

| River Water (sunlight) | 7.77 - 11.79 days | [2] |

Key Degradation Products

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Pathway |

| This compound | C6H11N2O4PS3 | 302.33 | Parent Compound |

| This compound oxon (GS 13007) | C6H11N2O5PS2 | 286.27 | Biotic (Oxidation) |

| Desmethyl this compound | C5H9N2O4PS3 | 288.30 | Biotic |

| Dimethyl phosphate | C2H7O4P | 126.05 | Biotic |

| Dimethyl phosphorothioate | C2H7O3PS | 142.11 | Biotic |

| O,O,S-trimethyl phosphorothioate | C3H9O3PS | 156.14 | Photolysis |

| O,S,S-trimethyl phosphorodithioate | C3H9O2PS2 | 172.20 | Photolysis |

| 2-methoxy-Δ²-1,3,4-thiadiazolin-5-one | C4H6N2O2S | 146.17 | Biotic |

Experimental Protocols

Soil Degradation Study

A typical laboratory soil degradation study involves treating soil samples with this compound and incubating them under controlled conditions.

Methodology:

-

Soil Collection and Preparation: Collect soil from a relevant agricultural field. Sieve the soil (e.g., through a 2 mm sieve) and pre-incubate it to stabilize microbial activity.

-

Spiking: Treat the soil with a known concentration of this compound, often using a ¹⁴C-labeled compound to facilitate tracking of the parent compound and its metabolites.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). Include sterile control samples (e.g., autoclaved or irradiated soil) to differentiate between biotic and abiotic degradation.

-

Sampling: Collect soil subsamples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extraction: Extract this compound and its degradation products from the soil samples using an appropriate organic solvent or solvent mixture (e.g., acetonitrile (B52724), methanol, or a mixture with water). Sonication or shaking can be used to improve extraction efficiency.

-

Cleanup: Clean up the extracts to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with cartridges such as C18 or Florisil.

-

Analysis: Analyze the cleaned-up extracts using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.

Water Degradation (Hydrolysis) Study

This protocol determines the rate of hydrolytic degradation of this compound in aqueous solutions at different pH levels.

Methodology:

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

-

Spiking: Add a known concentration of this compound to each buffer solution in sterile, dark containers.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.

-

Sampling: Collect aliquots from each solution at predetermined time intervals.

-

Extraction: If necessary, extract this compound and its hydrolysis products from the aqueous samples using a suitable organic solvent (e.g., dichloromethane) via liquid-liquid extraction.

-

Analysis: Analyze the extracts or the aqueous samples directly using HPLC-UV, GC-MS, or LC-MS/MS.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms.

-

Injector: Splitless injection is commonly used for trace analysis.

-

Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 60-80°C, ramping up to 280-300°C.

-

Mass Spectrometer: Operated in either full scan mode for identification of unknown metabolites or selected ion monitoring (SIM) mode for quantification of known analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for this compound and its metabolites.

-

Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity in quantifying the parent compound and its degradation products.

Visualizations

Caption: Primary degradation pathways of this compound.

Caption: General experimental workflows for degradation studies.

References

Key Metabolites of Methidathion in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key metabolites of Methidathion in rats, focusing on quantitative data, detailed experimental protocols, and the metabolic pathways involved. The information presented is crucial for understanding the biotransformation and toxicokinetics of this organophosphate insecticide.

Quantitative Analysis of this compound Metabolites

The metabolism of this compound in rats is extensive, leading to a variety of metabolites primarily excreted in the urine. The distribution of these metabolites can vary based on the specific radiolabeling position of the parent compound and the sex of the animal. The following tables summarize the quantitative data on the major metabolites identified in the urine of rats following oral administration of 14C-labeled this compound.

Table 1: Urinary Metabolites of 14C-Carbonyl Labeled this compound in Rats [1]

| Metabolite | Male (% of Total Urinary Radioactivity) | Female (% of Total Urinary Radioactivity) |

| Organic Soluble Metabolites | 79% | 66% |

| Sulfide Derivative | 44-45% | 44-45% |

| Sulfone | 14.2% | 8% |

| Sulfoxide | 11.1% | 3.3% |

Table 2: Urinary Metabolites of 14C-Methoxy Labeled this compound in Rats [1]

| Metabolite | % of Total Urinary Radioactivity |

| Organic Soluble Metabolites | 67-72% |

| Aqueous Soluble Metabolites | 28-33% |

| Sulfoxide | 40.5% |

| Sulfone | 23% |

| Desmonomethyl Derivative | 10.5% |

| Cysteine Conjugate | 2.1% |

| RH Compound | 1% |

| Unchanged Parent | 0.8% (female only) |

| Sulfide | 0.3% (male only) |

| Oxygen Analog | 0.2% (male only) |

Table 3: Urinary Metabolites of 14C-Ring Carbon Labeled this compound in Rats [1]

| Metabolite | % of Total Urinary Radioactivity |

| Organic Soluble Metabolites | 61-63% |

| Aqueous Soluble Metabolites | 37-39% |

| Sulfide | 35.4% |

| Sulfoxide | 8.6% |

| Sulfone | 8.2% |

| RH Compound | 2.1% |

| Oxygen Analog | 0.6% |

Experimental Protocols

The following section details the methodologies employed in the key studies that investigated the metabolism of this compound in rats.

Animal Models and Dosing

-

Animal Species: Charles River CD rats and Sprague-Dawley (SD) rats were used in the cited studies.[1]

-

Dosing: this compound, radiolabeled with 14C at the carbonyl carbon, methoxy (B1213986) group, or ring carbon, was administered to rats via oral gavage.[1] The compound was typically suspended in a 3% cornstarch solution containing 0.5% polysorbate-80.[1]

-

Dose Levels: Single oral doses ranged from 0.25 mg/kg bw to 2.949 mg/kg bw.[1]

Sample Collection

-

Urine and Feces: Following administration, urine and feces were collected from the animals. The majority of the radiolabel was recovered within 24 hours of dosing.[1]

-

Tissues: In some studies, tissues and carcasses were also analyzed for radioactivity.[1]

Metabolite Analysis

-

Extraction: Urine samples were partitioned to separate organic and aqueous soluble metabolites.[1]

-

Chromatography: The different metabolites were separated and identified using chromatographic techniques.[1]

-

Quantification: The amount of each metabolite was determined by measuring the radioactivity associated with the separated components.[1]

Metabolic Pathways and Experimental Workflow

The biotransformation of this compound in rats involves several key reactions, including oxidation, demethylation, and conjugation. The following diagrams illustrate the proposed metabolic pathway and a general experimental workflow for studying this compound metabolism.

References

Toxicological Profile of Methidathion in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of Methidathion on non-target organisms. This compound, an organophosphate insecticide, is known for its high toxicity to a wide range of species that are not the intended targets of its application. This document summarizes key quantitative toxicity data, details the experimental protocols used to derive this data, and provides visual representations of the primary mechanism of action and experimental workflows.

Quantitative Toxicological Data

The following tables summarize the acute toxicity of this compound across various non-target organisms. The data is presented to facilitate comparison and risk assessment.

Table 1: Acute Toxicity of this compound to Avian Species

| Species | Exposure Route | LD50 (mg/kg body weight) | Source |

| Mallard Duck (Anas platyrhynchos) | Oral | 23 - 33 | [1] |

| Canadian Goose (Branta canadensis) | Oral | 8.41 | [1] |

| Ring-necked Pheasant (Phasianus colchicus) | Oral | 33.2 | [1] |

| Chukar Partridge (Alectoris chukar) | Oral | 225 | [1] |

Table 2: Acute Toxicity of this compound to Aquatic Organisms

| Species | LC50 (µg/L) | Exposure Duration | Source |

| Rainbow Trout (Oncorhynchus mykiss) | 10 - 14 | 96 hours | [1] |

| Bluegill Sunfish (Lepomis macrochirus) | 2 - 9 | 96 hours | [1] |

| Daphnia magna (Water Flea) | 6.4 | 48 hours | [2] |

| Blue-Green Algae (Anabaena flosaquae) | 67521 (EC50) | 96 hours | [2] |

Table 3: Acute Toxicity of this compound to Honeybees (Apis mellifera)

| Exposure Route | LD50 (µ g/bee ) | Classification | Source |

| Contact | 0.236 | Highly Toxic | [3] |

| Oral | 0.24 | Highly Toxic | [4] |

Table 4: Acute Toxicity of this compound to Mammalian Species

| Species | Exposure Route | LD50 (mg/kg body weight) | Source |

| Rat | Oral | 25 - 54 | [1] |

| Rat | Dermal | 85 - 94 | [1] |

| Rat | Inhalation (4-hour) | 3.6 mg/L (LC50) | [1] |

| Mouse | Oral | 18 - 25 | [1] |

| Guinea Pig | Oral | 25 | [1] |

| Rabbit | Oral | 80 | [1] |

| Dog | Oral | 200 | [1] |

Mechanism of Action: Cholinesterase Inhibition

This compound exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and vertebrates.[5][6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process that terminates the nerve signal at cholinergic synapses.[7]

By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft.[8] This leads to continuous stimulation of cholinergic receptors, resulting in a state of hyperexcitability of the nervous system.[9] The clinical signs of this compound poisoning are consistent with this mechanism and include muscle twitching, tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.[10][11]

Experimental Protocols

The following sections detail the standardized methodologies for key ecotoxicological studies used to assess the toxicity of this compound.

Avian Acute Oral Toxicity Test (OECD 223)

This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.[2][12]

Experimental Workflow:

Methodology:

-

Test Organisms: Typically, a species of upland game bird (e.g., Northern Bobwhite, Colinus virginianus) or waterfowl (e.g., Mallard, Anas platyrhynchos) is used. Birds are acclimatized to laboratory conditions.

-

Dose Administration: The test substance is administered as a single oral dose via gavage. A control group receives the vehicle only. A definitive test typically includes at least five dose levels.[3]

-

Observation Period: Birds are observed for a period of 14 days for mortality and signs of toxicity.[3]

-

Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test population. Sub-lethal effects are also recorded.

Fish Acute Toxicity Test (OECD 203)

This test evaluates the acute toxicity of a substance to fish.[13]

Experimental Workflow:

Methodology:

-

Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) for cold water and Bluegill Sunfish (Lepomis macrochirus) for warm water environments. Fish are acclimatized prior to testing.

-

Test Conditions: Fish are exposed to the test substance in water for 96 hours. The test can be static, semi-static (with renewal of the test solution), or flow-through. At least five concentrations in a geometric series are typically used.[13][14]

-

Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[13]

-

Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.

Honeybee Acute Contact Toxicity Test (OECD 214)

This laboratory test is designed to assess the acute contact toxicity of a substance to adult honeybees.[15]

Experimental Workflow:

Methodology:

-

Test Organisms: Young adult worker honeybees (Apis mellifera) of a known age and origin are used.

-

Dose Administration: The test substance is dissolved in a suitable solvent and applied directly to the dorsal thorax of each bee using a micro-applicator. A range of at least five doses is typically tested, with multiple replicates per dose.[1] A control group is treated with the solvent only.

-

Incubation and Observation: The treated bees are kept in cages under controlled temperature and humidity and provided with a sucrose (B13894) solution. Mortality is recorded at 24 and 48 hours. The observation period may be extended to 96 hours if there is a significant increase in mortality between 24 and 48 hours.[1]

-

Endpoint: The contact LD50 is calculated, representing the dose that causes 50% mortality in the test population. Sub-lethal effects are also noted.

References

- 1. content.fera.co.uk [content.fera.co.uk]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 4. Acute toxicity of injected drugs and substances in fish [protocols.io]

- 5. oecd.org [oecd.org]

- 6. Acetylcholine - Wikipedia [en.wikipedia.org]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. eurofins.com.au [eurofins.com.au]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. biotecnologiebt.it [biotecnologiebt.it]

The Environmental Odyssey of Methidathion: A Technical Guide to its Fate and Mobility in Agricultural Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Methidathion, a non-systemic organophosphate insecticide and acaricide, has been utilized in agriculture to control a wide range of pests on various crops. Understanding its environmental fate and mobility is paramount for assessing its potential ecological impact and ensuring responsible agricultural practices. This technical guide provides an in-depth analysis of the key processes governing the persistence and transport of this compound in agricultural ecosystems, supported by quantitative data, detailed experimental protocols, and visual representations of complex processes.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally influenced by its physicochemical properties. These characteristics dictate its partitioning between different environmental compartments such as soil, water, and air.

| Property | Value | Reference |

| Molecular Weight | 302.3 g/mol | [1] |

| Water Solubility | 240 mg/L at 20°C | [1] |

| Vapor Pressure | 3.37 x 10⁻⁶ mm Hg at 25°C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 2.20 | [1] |

| Henry's Law Constant | 7.2 x 10⁻⁹ atm-m³/mol (estimated) | [1] |

Environmental Fate: Degradation Pathways

This compound is subject to degradation in the environment through a combination of abiotic and biotic processes. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis is a significant abiotic degradation process for this compound, particularly in alkaline and strongly acidic conditions.[1] It is relatively stable in neutral or slightly acidic media.[1]

| pH | Temperature (°C) | Half-life (days) | Reference |

| 5 | 25 | 37 | [1] |

| 7 | 25 | 48 | [1] |

| 9 | 25 | 13 | [1] |

| 4.7 | 60 | 4 | [1] |

| 4.7 | 70 | 1.7 | [1] |

| 4.7 | 90 | 0.16 | [1] |

| 13 | 25 | 50% loss in 30 min | [1] |

Experimental Protocol: Hydrolysis Rate Determination (Adapted from OECD Guideline 111)

The rate of hydrolysis of this compound is determined by studying its degradation in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and temperatures in the dark.

Photolysis

Photodegradation, or photolysis, is the breakdown of molecules by light. In the environment, this process is driven by sunlight. Photolysis of thin films of this compound has been shown to yield O,O,S-trimethyl phosphorothioate, O,S,S-trimethyl phosphorodithioate (B1214789), and O,O,S-trimethyl phosphorodithioate as major degradation products.[1] In one study, 72% of the initial this compound remained after 7 hours of irradiation with sunlight.[1] The atmospheric half-life of vapor-phase this compound due to reaction with hydroxyl radicals is estimated to be about 2.5 hours.[1]

| Medium | Conditions | Half-life | Reference |

| Thin film on Petri dish | Sunlight irradiation | > 7 hours (28% degradation) | [1] |

| Limon River water (filtered) | Sun, closed system | 11.79 days | [1] |

| Limon River water (unfiltered) | Sun, open system | 7.77 days | [1] |

| Limon River water (unfiltered) | Sun, closed system | 11.76 days | [1] |

| Estuarine water (pH 7.8) | Outdoor exposure | 6.5 - 9.9 days | [1] |

Experimental Protocol: Photolysis Study

A typical photolysis study involves exposing a solution of this compound in a quartz or borosilicate glass container to a light source that simulates sunlight (e.g., a xenon arc lamp). The concentration of this compound and the formation of photoproducts are monitored over time using analytical techniques like HPLC or GC-MS. The quantum yield, which is a measure of the efficiency of the photochemical process, can then be calculated.

Microbial Degradation

Microbial degradation is a key process in the breakdown of this compound in soil. Studies have shown that this compound degrades much faster in non-sterile soil compared to sterilized soil, indicating the primary role of microorganisms in its dissipation.[2] The half-life of this compound in soil is generally low, with reported field half-lives ranging from 5 to 23 days.[3]

| Soil Type | Half-life (DT₅₀) | Reference |

| Field soil (representative) | ~7 days | [3] |

| Sandy loam, Silt loam, Clay loam, Organic soil | < 2 weeks | [2] |

| Anaerobic soil | 10 days | [1] |

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

This protocol is designed to determine the rate and pathway of aerobic and anaerobic degradation of a test substance in soil.

Environmental Mobility

The mobility of this compound in the environment, particularly its potential to leach into groundwater or move into aquatic systems, is largely governed by its adsorption and desorption characteristics in soil.

Adsorption and Desorption in Soil

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of pesticides in soil. A higher Koc value indicates stronger adsorption to soil particles and lower mobility. This compound has an estimated adsorption coefficient (Koc) of 400, suggesting moderate mobility in soil.[3] However, it is also noted that this compound and its breakdown products are poorly bound by soils and may be mobile.[3]

| Parameter | Value | Reference |

| Adsorption Coefficient (Koc) | 400 (estimated) | [3] |

| Koc in pond sediment | 7 and 56 | [1] |

Experimental Protocol: Adsorption/Desorption Using a Batch Equilibrium Method (Adapted from OECD Guideline 106)

This method determines the adsorption and desorption of a chemical on different soil types.

Bioaccumulation

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food). The bioconcentration factor (BCF) is a measure of the extent to which a chemical is absorbed by an aquatic organism from the surrounding water.

Studies with bluegill sunfish indicate a low potential for this compound to accumulate in fish tissues.[3]

| Organism | Exposure Concentration | BCF (whole fish) | Tissue Concentration (µg/kg) | Reference |